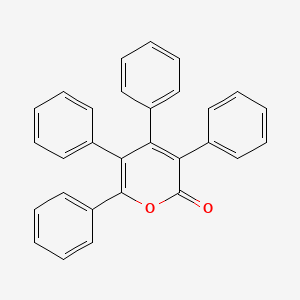
3,4,5,6-Tetraphenyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetraphenyl-2H-pyran-2-one: is a chemical compound with the molecular formula C29H20O2 and a molecular weight of 400.4679 It is known for its unique structure, which includes a pyran ring substituted with four phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is commonly used to create heterocycles like 2H-pyrans. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While detailed industrial production methods for 3,4,5,6-Tetraphenyl-2H-pyran-2-one are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetraphenyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These can vary widely depending on the desired substitution, including halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,4,5,6-Tetraphenyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetraphenyl-2H-pyran-2-one involves its interaction with molecular targets and pathways within a given system. The specific pathways and targets can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events.
Comparison with Similar Compounds
2H-Pyran-2-one: A simpler analog with a similar core structure but fewer phenyl substitutions.
Tetrahydro-5,6-dimethyl-2H-pyran-2-one: Another analog with different substituents on the pyran ring.
Uniqueness: 3,4,5,6-Tetraphenyl-2H-pyran-2-one is unique due to its four phenyl groups, which confer distinct chemical properties and potential applications compared to its simpler analogs. These phenyl groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
33524-67-3 |
|---|---|
Molecular Formula |
C29H20O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3,4,5,6-tetraphenylpyran-2-one |
InChI |
InChI=1S/C29H20O2/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31-29)24-19-11-4-12-20-24/h1-20H |
InChI Key |
QGLAPFHTDCRVOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
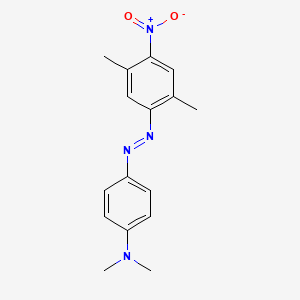
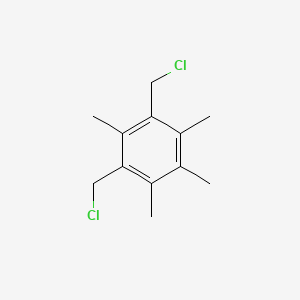

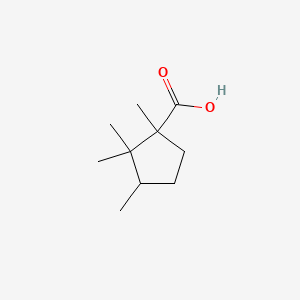
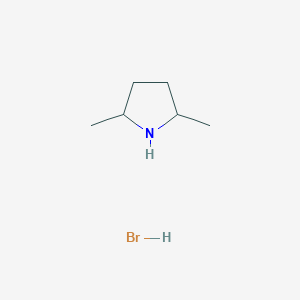

![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)


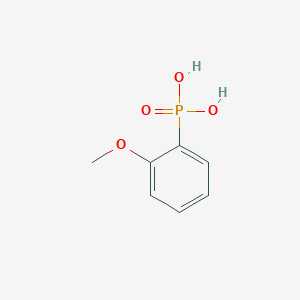
![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)
![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)
